N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Studies
Studies on Benzodiazepinooxazoles : Chemical transformations and the synthesis of derivatives from related compounds demonstrate the flexibility of such complex molecules in generating various pharmacologically active derivatives. For instance, Terada et al. (1973) explored the reactions and rearrangements of benzo [6,7]-1,4-diazepino-[5,4-b] oxazole derivatives, leading to the formation of exo-methylene compounds and other derivatives through specific chemical reactions. This study highlights the potential of using such complex compounds as starting points for synthesizing new molecules with potential scientific and therapeutic applications (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Pharmacodynamics and Metabolism
Metabolism Studies : The metabolism of closely related compounds, such as carbamazepine 10,11-oxide, has been studied to understand the steric course of enzymatic hydrolysis. Bellucci et al. (1987) investigated how carbamazepine 10,11-oxide, a key intermediate in the metabolism of carbamazepine, undergoes enzymatic hydrolysis. This research provides insights into the metabolic pathways of complex molecules, potentially informing drug design and pharmacological applications (Bellucci, Berti, Chiappe, Lippi, & Marioni, 1987).
Novel Synthetic Pathways
Biomass-involved Synthesis : Zhang et al. (2015) demonstrated an efficient method for assembling novel and diversified benzo-fused N-heterocycles. This method utilized biomass-derived N-arylated 2-aminophenol as a starting point, showcasing the compound's utility in synthesizing a range of heterocycles including dibenzo[b,e][1,4]oxazepin derivatives. Such research points to the broader applications of these compounds in creating environmentally friendly and sustainable chemical synthesis pathways (Zhang, Zhang, Wen, Wang, Cai, Tianlong, Yan, & Zou, 2015).
Future Directions
Properties
IUPAC Name |
4-(dimethylamino)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-15-5-11-22-20(13-15)27(4)24(29)19-14-17(8-12-21(19)30-22)25-23(28)16-6-9-18(10-7-16)26(2)3/h5-14H,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJOXVOZRQFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.